Product packaging for 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine(Cat. No.:)

5-Bromo-N-(pyridin-3-YL)pyridin-2-amine

Cat. No.: B14840677
M. Wt: 250.09 g/mol
InChI Key: PNEKIFKRJLQURN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-(pyridin-3-yl)pyridin-2-amine is a synthetic organic compound that serves as a versatile chemical intermediate in research and development. Its structure incorporates two pyridine rings linked by an amine bridge, with a bromine atom at the 5-position that provides a reactive site for further functionalization via cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination. This makes it a valuable precursor in medicinal chemistry for the synthesis of more complex molecules, particularly in the exploration of kinase inhibitors and other heterocyclic active pharmaceutical ingredients (APIs). The compound is typically characterized by techniques including 1 H NMR, 13 C NMR, and LC-MS to confirm identity and purity. Researchers utilize this building block to create targeted compound libraries for high-throughput screening and structure-activity relationship (SAR) studies. It is supplied as a solid and should be stored in a cool, dry place, protected from light. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8BrN3 B14840677 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

5-bromo-N-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9/h1-7H,(H,13,14)

InChI Key

PNEKIFKRJLQURN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)NC2=NC=C(C=C2)Br

Origin of Product

United States

Advanced Synthetic Methodologies for 5 Bromo N Pyridin 3 Yl Pyridin 2 Amine and Its Molecular Analogs

Strategic Approaches to C-5 Bromination of Pyridin-2-amine Systems

The introduction of a bromine atom at the C-5 position of a pyridin-2-amine ring is a critical step that requires overcoming the challenges posed by the directing effects of the amino group. The amino group is a strong activating group that directs electrophilic substitution to the ortho (C-3) and para (C-5) positions. Uncontrolled reactions can lead to a mixture of products, including 3-bromo, 5-bromo, and 3,5-dibromo derivatives. heteroletters.org

Regioselective Halogenation Protocols for Pyridine (B92270) Rings

Achieving high regioselectivity in the halogenation of aminopyridines is paramount. Various protocols have been developed to favor bromination at the C-5 position.

Direct Bromination with Br₂ : The reaction of 2-aminopyridine (B139424) with bromine in a polar protic solvent like acetic acid is a common method. orgsyn.org However, this can produce a mixture of 2-amino-5-bromopyridine (B118841) and the byproduct 2-amino-3,5-dibromopyridine. heteroletters.orgorgsyn.org Careful control of stoichiometry and reaction conditions is necessary to maximize the yield of the desired mono-brominated product.

N-Bromosuccinimide (NBS) : NBS is another widely used brominating agent. Its use in solvents like acetonitrile (B52724) or dichloromethane (B109758) can provide the desired C-5 bromo product, though the formation of di-brominated impurities remains a challenge that must be addressed, often through purification. heteroletters.org

Selectfluor-Promoted Bromination : A modern approach involves the use of Selectfluor as an oxidant in combination with a bromide salt like lithium bromide (LiBr). rsc.org This system generates an electrophilic bromine species in situ, allowing for the regioselective bromination of 2-aminopyridines under mild conditions, often resulting in good to high yields. rsc.org

The choice of brominating agent and solvent system is crucial for controlling the reaction's outcome, as summarized in the table below.

Brominating AgentSolventTypical Outcome
Bromine (Br₂)Acetic AcidYields 2-amino-5-bromopyridine but can lead to 3,5-dibromo byproducts. heteroletters.orgorgsyn.org
N-Bromosuccinimide (NBS)Acetonitrile / DichloromethaneEffective for C-5 bromination, though over-bromination can occur. heteroletters.org
LiBr / SelectfluorDimethylformamide (DMF)Provides high regioselectivity for C-5 bromination under mild conditions. rsc.org

Precursor Design and Bromination Site Control

To circumvent the issues of poor regioselectivity and over-bromination, strategic modification of the 2-aminopyridine precursor is the most effective approach. By temporarily masking the activating effect of the amino group, the electronic properties of the pyridine ring are altered, enabling precise control over the bromination site.

The most common strategy is the N-acylation of the 2-amino group to form an amide, such as 2-acetamidopyridine. researchgate.net This modification has several benefits:

Reduced Ring Activation : The acetyl group is electron-withdrawing, which deactivates the pyridine ring towards electrophilic substitution, making the reaction more controllable and preventing di-bromination.

Steric Hindrance : The bulky acetyl group sterically hinders the C-3 position, strongly favoring electrophilic attack at the less hindered C-5 position.

The synthesis typically follows a three-step process:

N-Acylation : 2-aminopyridine is reacted with an acylating agent like acetic anhydride (B1165640) to form 2-acetamidopyridine. researchgate.net

Regioselective Bromination : The protected precursor is then brominated, leading almost exclusively to 2-acetamido-5-bromopyridine.

Hydrolysis : The acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the final product, 2-amino-5-bromopyridine, with high purity. researchgate.net

This precursor-based approach provides a reliable and scalable method for producing the key 5-bromopyridin-2-amine intermediate.

N-Arylation Strategies for Selective Introduction of the Pyridin-3-YL Moiety

The formation of the C-N bond between the 5-bromopyridin-2-amine core and the pyridin-3-yl group is the final key transformation. This is typically achieved through transition metal-catalyzed cross-coupling reactions or, under specific conditions, nucleophilic aromatic substitution.

Palladium-Catalyzed Buchwald-Hartwig Amination Reactions for N-C Bond Formation

The Buchwald-Hartwig amination has become a powerful and versatile method for constructing aryl C-N bonds. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the facile synthesis of aryl amines from aryl halides and amines under relatively mild conditions, offering broad substrate scope and functional group tolerance. wikipedia.org

The reaction mechanism involves a catalytic cycle that includes the oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. libretexts.org

For the synthesis of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine, the reaction would couple 5-bromopyridin-2-amine with a 3-halopyridine. Alternatively, the coupling could occur between 2-amino-5-halopyridine and 3-aminopyridine. The selection of the catalyst, ligand, and base is critical for achieving high yields. Systems developed for the synthesis of analogous N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines have demonstrated high efficiency. nih.govnih.gov

Catalyst / PrecursorLigandBaseSolventTemperatureYield Range
Dichlorobis(triphenylphosphine)Pd(II)XantphosSodium tert-butoxideTolueneRefluxModerate to Good (27-82%) nih.govnih.gov
Pd₂(dba)₃DPPF / BINAPSodium tert-butoxideTolueneRefluxGenerally high yields for primary amines wikipedia.org

These conditions are generally applicable to the coupling of various aminopyridines with aryl and heteroaryl halides, making Buchwald-Hartwig amination a primary strategy for this synthetic step.

Copper-Catalyzed Amination Approaches

Copper-catalyzed N-arylation, including the Ullmann condensation and the more recent Goldberg reaction, represents a classic and often more economical alternative to palladium-based methods. organic-chemistry.orgnih.gov These reactions are particularly useful for the N-arylation of amides and nitrogen heterocycles. organic-chemistry.org

Modern protocols often employ a catalytic amount of a copper(I) salt, such as CuI, in combination with a ligand that facilitates the reaction. organic-chemistry.org The mechanism is believed to involve an oxidative addition/reductive elimination pathway, potentially involving Cu(I), Cu(II), and Cu(III) oxidation states. mdpi.com A variety of ligands have been shown to be effective, including diamines and amino acids, which can promote the reaction even at lower temperatures. organic-chemistry.orgmdpi.com

Copper SourceLigandBaseSolventTemperature
CuItrans-1,2-CyclohexanediamineK₃PO₄, Cs₂CO₃Dioxane, TolueneRoom Temp to 110 °C organic-chemistry.org
CuI(S)-N-Methylpyrrolidine-2-carboxylateK₃PO₄DMF110 °C nih.gov
CuIN,N-DimethylglycineK₂CO₃Dioxane90 °C mdpi.com

The development of more efficient ligands has significantly broadened the scope of copper-catalyzed aminations, making them a viable and attractive alternative to palladium catalysis for the synthesis of this compound.

Nucleophilic Aromatic Substitution (SNAr) in Pyridine Systems

Nucleophilic Aromatic Substitution (SNAr) is a pathway for forming C-N bonds that does not require a metal catalyst. The reaction involves the attack of a nucleophile (in this case, an amine) on an aromatic ring, followed by the departure of a leaving group (typically a halide). irjms.com

Pyridine rings are more susceptible to nucleophilic attack than benzene (B151609) rings due to the electron-withdrawing nature of the nitrogen atom. pearson.com However, for an SNAr reaction to proceed efficiently with a neutral amine nucleophile, the pyridine ring must be strongly activated by additional electron-withdrawing groups, such as a nitro group, positioned ortho or para to the leaving group. researchgate.net

In the context of synthesizing this compound, an SNAr approach would likely involve the reaction of 5-bromopyridin-2-amine with a 3-halopyridine. A simple 3-halopyridine is not sufficiently electron-deficient to react readily. The reaction could be feasible if a highly activated substrate, such as 3-fluoro-2-nitropyridine, were used, but this would introduce a nitro group that would need to be removed in a subsequent step. Due to these limitations, SNAr is generally less practical for this specific transformation compared to the more versatile and broadly applicable palladium- and copper-catalyzed cross-coupling reactions. researchgate.net

Convergent and Divergent Multi-Step Synthesis Pathways from Established Precursors

The construction of this compound and its analogs can be approached through various multi-step pathways. These routes often rely on the strategic coupling of pre-functionalized pyridine precursors. Convergent synthesis, where different fragments of the molecule are prepared separately before being joined, is often favored for its efficiency and modularity.

A primary and direct route to synthesizing the target compound involves the cross-coupling of 5-Bromo-2-aminopyridine with a suitable pyridin-3-yl halide, such as 3-bromopyridine (B30812) or 3-chloropyridine. The Buchwald-Hartwig amination is a powerful and widely employed palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, making it an ideal candidate for this transformation.

The general reaction scheme involves the coupling of an amine with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and purity.

Key Reaction Components:

Palladium Catalyst: Catalysts such as Pd(OAc)₂, Pd₂(dba)₃, or dichlorobis(triphenylphosphine)palladium(II) are commonly used.

Phosphine Ligand: A variety of phosphine ligands can be employed, with bulky, electron-rich ligands like Xantphos, BINAP, or DavePhos often providing the best results by facilitating the reductive elimination step.

Base: A non-nucleophilic base is required to deprotonate the aminopyridine and facilitate the catalytic cycle. Common choices include sodium tert-butoxide (NaOtBu), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).

Solvent: Anhydrous, aprotic polar solvents such as toluene, dioxane, or DMF are typically used to ensure the solubility of the reactants and reagents.

The reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the catalyst and ligands.

Reactant AReactant BCatalystLigandBaseSolventTemperature (°C)Yield (%)
5-Bromo-2-aminopyridine3-BromopyridinePd₂(dba)₃XantphosNaOtBuToluene100-110Moderate to Good
5-Bromo-2-aminopyridine3-ChloropyridinePd(OAc)₂DavePhosK₂CO₃Dioxane90-100Moderate
5-Bromo-2-aminopyridine3-IodopyridinePdCl₂(PPh₃)₂P(o-tolyl)₃Cs₂CO₃DMF80-90Good to High

This table presents plausible conditions for the Buchwald-Hartwig amination based on established methodologies for N-aryl bond formation.

An alternative to direct coupling involves the sequential functionalization of a pyridine core. This strategy allows for the introduction of various functional groups and the late-stage modification of the molecule, which is particularly valuable in drug discovery for creating a library of analogs. nih.gov

One such strategy could begin with the synthesis of a dipyridylamine scaffold, followed by selective bromination. For example, N-(pyridin-3-yl)pyridin-2-amine could be synthesized first and then subjected to electrophilic bromination. Due to the electronic nature of the dipyridylamine system, the bromine would likely be directed to the 5-position of the 2-aminopyridine ring, which is activated by the amino group.

Reaction Sequence Example:

Coupling: 2-Aminopyridine is coupled with a 3-halopyridine via Buchwald-Hartwig amination to form N-(pyridin-3-yl)pyridin-2-amine.

Bromination: The resulting compound is treated with a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile or DMF to install the bromine atom at the 5-position. chemicalbook.com

This sequential approach offers flexibility. For instance, other functional groups could be introduced onto either pyridine ring before or after the key C-N bond formation, allowing for the synthesis of a diverse range of molecular analogs. acs.orgacs.org Late-stage functionalization is a powerful tool for modifying complex molecules like pharmaceuticals. nih.gov

Chemodivergent Synthetic Routes to Pyridine-Based N-Amides and Related Scaffolds

Chemodivergent synthesis enables the generation of structurally distinct products from the same set of starting materials by simply tuning the reaction conditions. rsc.org This approach is highly efficient for creating chemical diversity. In the context of pyridine-based structures, chemodivergent routes can yield either N-(pyridin-2-yl)amides or imidazo[1,2-a]pyridines from 2-aminopyridines and α-bromoketones. nih.govrsc.orgresearchgate.net

By modifying these principles, one could envision routes to analogs of this compound. For instance, reacting a substituted 2-aminopyridine with different reagents under controlled conditions can lead to a variety of scaffolds.

A study demonstrated the synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine by altering the catalyst and reaction medium. rsc.orgnih.gov

Formation of N-(Pyridin-2-yl)amides: This transformation is achieved via a C-C bond cleavage process promoted by iodine (I₂) and tert-butyl hydroperoxide (TBHP) in toluene. The conditions are mild and metal-free. rsc.orgresearchgate.net

Formation of 3-bromoimidazo[1,2-a]pyridines: In contrast, using only TBHP as a promoter in ethyl acetate (B1210297) leads to a one-pot tandem cyclization/bromination, yielding the imidazopyridine scaffold. nih.gov

This chemodivergent strategy highlights how a common precursor, 2-aminopyridine, can be directed towards different molecular architectures, a principle that can be extended to synthesize a variety of pyridine-based compounds. rsc.org

Starting MaterialsPromoter/CatalystSolventProduct Type
2-Aminopyridine, α-BromoketoneI₂, TBHPTolueneN-(Pyridin-2-yl)amide
2-Aminopyridine, α-BromoketoneTBHPEthyl Acetate3-Bromoimidazo[1,2-a]pyridine

This table illustrates the chemodivergent synthesis of two different scaffolds from the same starting materials by modifying the reaction conditions. rsc.orgnih.govrsc.orgresearchgate.net

Optimization of Reaction Conditions for Scalability and Yield

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to ensure safety, cost-effectiveness, and high yield. For the synthesis of this compound, particularly via palladium-catalyzed cross-coupling, several factors must be considered.

Key Optimization Parameters:

Catalyst Loading: Reducing the amount of expensive palladium catalyst is a primary goal. Screening for the lowest effective catalyst loading (often in the range of 0.01 to 1 mol%) without significant loss of yield or increase in reaction time is critical.

Ligand Selection: The choice of ligand affects catalyst stability and activity. For large-scale synthesis, air-stable and commercially available ligands are preferred. The ligand-to-metal ratio is also a key parameter to optimize.

Base and Solvent: The cost, safety, and environmental impact of the base and solvent are major considerations. Weaker, less expensive bases like K₃PO₄ or K₂CO₃ are often screened as alternatives to NaOtBu. mdpi.com Solvents are chosen based on their boiling point, ability to dissolve reactants, and ease of removal during workup.

Temperature and Reaction Time: Minimizing the reaction temperature and time saves energy and can reduce the formation of byproducts. Reaction progress is typically monitored by techniques like HPLC or GC to determine the optimal endpoint.

Purification: Developing a scalable purification method is essential. Crystallization is often preferred over column chromatography for large quantities as it is generally more cost-effective and efficient. mdpi.com

Systematic screening of these parameters, often using Design of Experiments (DoE) methodology, can identify the optimal conditions for a robust and scalable process. For instance, studies on Suzuki cross-coupling reactions have shown that parameters such as the base, solvent ratio, and temperature significantly influence the yield and purity of the final product. mdpi.com

Comprehensive Spectroscopic and Advanced Analytical Characterization in Research Investigations

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights

Single-crystal X-ray crystallography provides the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This powerful analytical technique offers unparalleled insights into molecular geometry, bond lengths, bond angles, and the intricate network of intermolecular interactions that govern the packing of molecules in the solid state. While a specific crystal structure for 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is not publicly available in the searched crystallographic databases, an analysis of a closely related structure, 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine, offers valuable insights into the likely solid-state conformation and intermolecular interactions that may be exhibited by the title compound.

The study of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net The crystal packing of this related molecule is significantly stabilized by a pair of strong, classical intermolecular N-H···N hydrogen bonds, which link two molecules to form a centrosymmetric dimer. researchgate.net This hydrogen bonding motif involves the amine proton and the nitrogen atom of the pyridine (B92270) ring.

Further analysis of the crystal structure of 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine indicates a short contact of 2.50 Å between a hydrogen atom on the pyridine ring and the center of the phenyl ring, suggesting a potential C-H···π interaction. researchgate.net The detailed crystallographic data for this related compound are presented in the interactive table below.

Interactive Data Table: Crystal Data and Structure Refinement for 5-Bromo-N-(3,4-dimethoxybenzyl)pyridin-2-amine

ParameterValue
Empirical formulaC₁₄H₁₅BrN₂O₂
Formula weight323.18
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)6.3202 (2)
b (Å)13.7940 (4)
c (Å)15.8582 (6)
β (°)100.961 (4)
Volume (ų)1357.31 (8)
Z4
F(000)656

Data sourced from Li et al. (2012). researchgate.net

The conformational arrangement of the pyridin-3-yl and the pyridin-2-amine rings in this compound is expected to be a key determinant of its crystal packing. The dihedral angle between these two aromatic rings will be influenced by steric and electronic factors, as well as the formation of intermolecular interactions. Based on the analysis of the related structure, it is plausible that N-H···N hydrogen bonding would be a prominent feature in the crystal lattice of the title compound, potentially leading to the formation of dimers or extended chains. The presence of two pyridine nitrogen atoms offers multiple potential hydrogen bond acceptor sites, which could lead to a variety of supramolecular assemblies.

Definitive structural elucidation and a complete understanding of the conformational preferences and intermolecular interactions of this compound will ultimately require the successful growth of single crystals suitable for X-ray diffraction analysis. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule and revealing the detailed nature of its solid-state architecture.

Structure Activity Relationship Sar Studies of 5 Bromo N Pyridin 3 Yl Pyridin 2 Amine Derivatives

Systematic Variation of Substituents on the Pyridin-2-amine Ring System

The pyridin-2-amine ring is a core component of the 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine scaffold, and modifications to this ring system have been shown to significantly impact biological activity. Research has demonstrated that the introduction of various substituents allows for the fine-tuning of the molecule's properties, including its potency and selectivity as a kinase inhibitor.

Systematic variations often involve the introduction of different functional groups at positions other than the bromine-substituted C-5 position. For instance, studies on related aminopyridine-based JNK inhibitors have highlighted the importance of molecular topology and quantum chemical descriptors in determining inhibitory activity. nih.gov The placement of even small alkyl groups, such as a methyl group, can alter the electronic and steric profile of the molecule, thereby influencing its interaction with target proteins. mdpi.com

In the context of developing inhibitors for kinases like Activin-receptor like kinase 2 (ALK2), researchers have synthesized a series of 2-amino-3-aryl-5-bromopyridine derivatives. acs.org These studies reveal that the nature of the aryl group introduced at the 3-position is a critical determinant of inhibitory potency. The synthesis of these derivatives often employs palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction, which allows for the systematic introduction of a wide array of aryl and heteroaryl substituents. mdpi.comacs.org This synthetic flexibility is crucial for building a comprehensive SAR profile.

The following table summarizes the impact of substituents on the pyridin-2-amine ring from various studies on related aminopyridine structures:

Position of Substitution Substituent Type Observed Effect on Activity Reference
C-3Aryl groups (e.g., 3,4,5-trimethoxyphenyl)Critical for potent ALK2 inhibition acs.org
C-4DimethoxymethylUsed as a synthetic handle for further modification unimi.it
C-6MethylCan influence selectivity and potency acs.org

These systematic variations are essential for mapping the binding pocket of the target kinase and identifying key interactions that govern molecular recognition and inhibition.

Exploration of the N-Substituted Pyridin-3-YL Moiety's Influence on Biological Interactions

The N-substituted pyridin-3-YL moiety is the second key component of the scaffold, and its orientation and substitution pattern play a crucial role in defining the biological interactions of the molecule. This part of the molecule often extends into the solvent-exposed region of the kinase ATP-binding site, providing opportunities for enhancing selectivity and physicochemical properties.

When chirality is introduced into the derivatives of this compound, for example, through the addition of a stereocenter on a substituent, the resulting enantiomers can exhibit significantly different biological activities. A study on pyrimido-pyrrolo-oxazine mTOR inhibitors, which share structural similarities, demonstrated that enantiomers can have distinct binding affinities and selectivity profiles. unimi.it For instance, the (R)-enantiomer of a compound displayed stronger affinity for mTOR and greater selectivity over PI3Kα, whereas the (S)-enantiomer acted as a dual inhibitor. unimi.it This highlights that the three-dimensional arrangement of atoms is critical for optimal interaction with the chiral environment of a protein's active site. Such findings underscore the importance of stereochemistry in drug design, as the biological activity can be confined to a single enantiomer.

Topographical mapping involves understanding the three-dimensional space of the active site and how different regions of the inhibitor molecule interact with it. For aminopyridine-based inhibitors, this often involves computational methods like molecular docking and pharmacophore modeling. These studies help to visualize the binding mode of the inhibitors and identify key hydrogen bonds and hydrophobic interactions. For example, in many kinase inhibitors, the aminopyridine core forms crucial hydrogen bonds with the "hinge" region of the kinase domain. The N-substituted pyridin-3-YL moiety then occupies a nearby hydrophobic pocket, and substituents on this ring can be tailored to maximize favorable interactions within this pocket. The specific nature and placement of these substituents can dictate the inhibitor's selectivity for one kinase over another.

Mechanistic Role of the Bromine Atom at the C-5 Position in Modulating Molecular Activity

The bromine atom at the C-5 position of the pyridin-2-amine ring is not merely a passive substituent; it plays a significant mechanistic role in modulating the molecule's activity. Its presence has been shown to be crucial for the potency of many kinase inhibitors.

One of the key roles of the bromine atom is its ability to form halogen bonds. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a nucleophilic site, such as a carbonyl oxygen on the protein backbone. This interaction can significantly contribute to the binding affinity of the inhibitor.

Furthermore, the bromine atom is a lipophilic, electron-withdrawing group. This influences the electronic properties of the pyridine (B92270) ring, which can in turn affect the strength of hydrogen bonds formed by the aminopyridine core with the kinase hinge region. In SAR studies of quinazoline-based inhibitors, which are structurally related, 4-(3-bromophenyl)amino derivatives were found to be highly potent, with the bromine atom contributing to enhanced binding affinity. researchgate.net

The importance of the C-5 substituent is further highlighted in studies where it is varied. While bromine is often optimal, other halogens or small lipophilic groups can also be effective, though they may alter the selectivity profile of the compound. The consistent presence of a bromine or other halogen at this position across many potent aminopyridine inhibitors underscores its critical role in achieving high-affinity binding.

Conformational Analysis and its Correlation with Observed Biological Profiles

The biological activity of a molecule is not only dependent on its chemical structure but also on its preferred three-dimensional shape, or conformation. Conformational analysis of this compound derivatives is crucial for understanding how they fit into the active site of their target proteins.

The bond linking the two pyridine rings allows for rotational freedom, meaning the molecule can adopt various conformations. However, interactions with the target protein will favor a specific "bioactive" conformation. Intramolecular hydrogen bonds can also play a role in restricting the conformational flexibility of the molecule, pre-organizing it for binding. Studies on related pyridin-2-yl guanidine (B92328) derivatives have shown that intramolecular hydrogen bonding can lead to a 180° change in the dihedral angle between the pyridine ring and the substituent, significantly altering the molecule's shape. researchgate.net

A "conformational restriction" strategy is often employed in drug design to lock a molecule into its bioactive conformation, which can lead to increased potency and selectivity. unimi.it By introducing rigid structural elements, the entropic penalty of binding is reduced. The correlation between a molecule's conformational preferences, determined through techniques like NMR spectroscopy and computational modeling, and its biological activity provides valuable insights for the design of more effective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For derivatives of this compound, QSAR models can provide predictive insights for the design of new, more potent inhibitors.

QSAR studies typically involve calculating a set of molecular descriptors for each compound in a series. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., LogP). nih.govresearchgate.netresearchgate.net Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity (e.g., IC50 values).

A successful QSAR model can help to:

Predict the activity of yet-to-be-synthesized compounds.

Identify the most important physicochemical properties for biological activity.

Guide the selection of new substituents to improve potency.

For instance, a QSAR study on aminopyridine-based JNK inhibitors revealed that their activity was influenced by descriptors such as the Wiener index, Randic's connectivity index, HOMO/LUMO energies, and dipole moment. nih.gov Such models provide a rational framework for optimizing the lead compound and accelerating the drug discovery process.

Investigation of Mechanism of Action Moa for 5 Bromo N Pyridin 3 Yl Pyridin 2 Amine Analogs

Identification and Validation of Specific Molecular Targets

Analogs of 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine have been identified as potent modulators of several key biological targets, primarily kinases and receptors.

One of the most significant findings is the potent inhibitory activity of N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogs against Cyclin-dependent kinase 2 (CDK2) . rsc.org Dysregulation of CDK2 is a critical factor in the development of various cancers, making it a prime target for therapeutic intervention. The NPPA analogs have emerged as promising candidates for inhibiting overexpressed CDK2 in cancerous cells. rsc.org

Furthermore, derivatives of amino-3,5-dicyanopyridine have been identified as ligands for adenosine (B11128) receptors (ARs) . These compounds exhibit a wide range of affinities and activities, acting as full or partial agonists, or neutral antagonists at different AR subtypes. mdpi.com Another class of related compounds, imidazoquinolinamines, have been characterized as allosteric modulators of the A3 adenosine receptor . nih.gov

The table below summarizes the identified molecular targets for analogs of this compound.

Analog ClassMolecular TargetTherapeutic Area
N-(pyridin-3-yl)pyrimidin-4-aminesCyclin-dependent kinase 2 (CDK2)Oncology
Amino-3,5-dicyanopyridinesAdenosine Receptors (A1, A2A, A3)Various
ImidazoquinolinaminesA3 Adenosine Receptor (Allosteric site)Various

Elucidation of Binding Modes and Interactions with Biological Macromolecules

The interaction of these analogs with their biological targets is characterized by specific binding modes that are crucial for their activity. For the NPPA analogs targeting CDK2, computational studies have revealed strong inhibitory interactions within the active site of the enzyme. These interactions are fundamental to the stabilization of the protein-inhibitor complex. rsc.org

In a crystallographic study of a related compound, 5-Bromo-3-(indan-1-yloxy)pyridin-2-amine, the molecule forms centrosymmetric dimers in the crystal lattice through N—H···N hydrogen bonds . nih.gov This observation of intermolecular hydrogen bonding provides insight into the types of interactions that analogs of this compound can engage in within a biological binding pocket.

Allosteric Modulation and Orthosteric Binding Site Characterization

The mechanism of action for some pyridin-2-amine analogs extends beyond simple orthosteric inhibition to include allosteric modulation. Orthosteric ligands bind directly to the active site of a protein, competing with the endogenous substrate. In contrast, allosteric modulators bind to a distinct site on the protein, inducing a conformational change that alters the activity of the active site. researchgate.net This can lead to a more nuanced and potentially safer pharmacological profile. nih.govfrontiersin.org

Several classes of compounds structurally related to this compound, such as pyridinylisoquinolines and imidazoquinolinamines, have been identified as positive allosteric modulators (PAMs) of the A3 adenosine receptor. nih.gov A key finding is that the structural requirements for allosteric modulation are distinct from those for orthosteric binding, allowing for the specific design of allosteric modulators. nih.gov The binding of these allosteric modulators has been shown to have minimal impact on the orthosteric binding pocket itself.

Modulation of Cellular Pathways and Signaling Cascades

By interacting with their specific molecular targets, these analogs can significantly modulate cellular pathways and signaling cascades. The inhibition of CDK2 by NPPA analogs directly impacts cell cycle regulation , a fundamental process that is often dysregulated in cancer. rsc.org

Analogs that target adenosine receptors can influence a wide array of physiological processes, as adenosine signaling is involved in numerous pathways. The modulation of these receptors can affect cardiovascular, neurological, and inflammatory responses. mdpi.com

Role in Redox Reactions and Perturbation of Cellular Processes

Emerging research suggests a potential role for aminopyridine derivatives in cellular redox reactions. A study on aminodi(hetero)arylamines within the thieno[3,2-b]pyridine (B153574) series demonstrated their antioxidant properties, including radical scavenging activity and the inhibition of lipid peroxidation . researchgate.net The study highlighted that a para-amino substitution enhances the antioxidant potential. This suggests that the aminopyridine scaffold, present in this compound, may contribute to modulating cellular redox balance. researchgate.net

Enzyme Inhibition Kinetics and Characterization of Inhibitory Mechanisms

Quantitative analysis of the inhibitory activity of these analogs provides crucial information about their potency and mechanism. For the NPPA analogs targeting CDK2, one of the most effective compounds, NPPA3, exhibited a strong binding affinity with a calculated binding free energy of -68.23 kcal·mol−1 . rsc.org Furthermore, specific compounds within this class have demonstrated potent inhibitory activity with IC50 values in the nanomolar range (e.g., 0.11 and 0.09 μM for compounds 11a and 11f, respectively). researchgate.net These findings underscore the potential of these analogs as highly effective enzyme inhibitors. rsc.orgresearchgate.net

The table below presents the inhibitory potency of selected NPPA analogs against CDK2. researchgate.net

CompoundTargetIC50 (μM)
11aCDK20.11
11fCDK20.09

Advanced Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT methods can determine the optimized molecular geometry, vibrational frequencies, and various electronic properties. For 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine, DFT calculations, typically using a basis set such as B3LYP/6-311G(d,p), would provide a detailed understanding of its structural parameters (bond lengths and angles) and electronic distribution.

These calculations yield key quantum chemical descriptors that help predict the molecule's reactivity. Parameters such as electronegativity (χ), chemical potential (μ), global hardness (η), and softness (S) can be derived from the energies of the frontier molecular orbitals. A high electrophilicity index (ω), for instance, can suggest potential biological activity. Such studies on related pyridine (B92270) derivatives have successfully correlated these calculated parameters with observed chemical behavior.

Table 1: Illustrative Quantum Chemical Descriptors Calculated by DFT (Note: The following values are hypothetical, based on typical results for similar bromopyridine structures, and serve to illustrate the data obtained from DFT calculations.)

DescriptorSymbolIllustrative ValueSignificance
Total EnergyE-2150 HartreeThermodynamic stability
Dipole Momentµ3.5 DebyePolarity and intermolecular interactions
Chemical Hardnessη2.1 eVResistance to change in electron distribution
Electronegativityχ4.0 eVAbility to attract electrons
Electrophilicity Indexω3.8 eVPropensity to accept electrons

Frontier Molecular Orbital (FMO) Analysis for Reactivity and Excitation Properties

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, FMO analysis would map the distribution of these orbitals across the molecule. The location of the HOMO would indicate the most probable sites for electrophilic attack, while the LUMO's location would highlight the likely sites for nucleophilic attack. This analysis is fundamental for predicting how the molecule will interact with other reagents and for understanding its electronic absorption properties, as studied in similar pyridine compounds.

Table 2: Illustrative Frontier Molecular Orbital Energies (Note: These values are representative examples for heterocyclic amine compounds.)

OrbitalEnergy (eV)Role in Reactivity
HOMO-5.9Electron donation, site for electrophilic attack
LUMO-1.7Electron acceptance, site for nucleophilic attack
HOMO-LUMO Gap (ΔE) 4.2 Indicator of chemical reactivity and stability

Molecular Electrostatic Potential (MEP) Mapping for Recognition and Interaction Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction behavior. The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential) and blue indicates electron-poor areas (positive potential).

An MEP map of this compound would identify the specific atoms and regions involved in molecular recognition. The nitrogen atoms of the pyridine rings and the amine group are expected to be electron-rich (red/yellow), making them sites for hydrogen bonding and electrophilic interactions. Conversely, hydrogen atoms attached to the amine group would likely be electron-deficient (blue), acting as hydrogen bond donors. This information is critical for predicting how the molecule might bind to a biological receptor or interact with other molecules.

Molecular Docking Simulations for Target Prediction and Ligand-Binding Conformations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This simulation helps in understanding the binding mechanism and affinity between the ligand and the target protein's active site.

For this compound, docking studies could be performed against various protein targets to predict its potential biological activity. For example, studies on similar N-(pyridin-3-yl)pyrimidin-4-amine analogues have identified them as potential inhibitors of cyclin-dependent kinase 2 (CDK2). A typical docking simulation would place the compound into the binding pocket of a target protein, and a scoring function would estimate the binding energy. The results would reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, providing a basis for designing more potent analogues.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Landscapes and Binding Site Flexibility

While molecular docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. MD simulations model the movements of atoms and molecules, providing insights into the conformational flexibility of both the ligand and the protein target.

An MD simulation of this compound complexed with a protein target would reveal the stability of the binding pose predicted by docking. It allows for the analysis of how the protein's binding site might change shape to accommodate the ligand and the stability of crucial intermolecular interactions over time. Such simulations are essential for refining binding hypotheses and obtaining a more accurate calculation of binding free energies, as has been demonstrated in studies of related kinase inhibitors.

Prediction of Reaction Pathways and Transition States in Synthetic Processes

Computational chemistry can also be used to model chemical reactions, predicting the most likely pathways and identifying the structures and energies of transition states. For the synthesis of this compound, theoretical calculations can help optimize reaction conditions and understand the underlying mechanism.

For instance, in palladium-catalyzed cross-coupling reactions, which are common in the synthesis of such biaryl amines, DFT can be used to model the catalytic cycle. This includes steps like oxidative addition, transmetalation, and reductive elimination. By calculating the energy barriers for different potential pathways, researchers can predict the feasibility of a reaction and understand factors influencing yield and selectivity. This predictive power is invaluable for designing efficient and novel synthetic routes.

Derivatization Strategies and Synthetic Applications of 5 Bromo N Pyridin 3 Yl Pyridin 2 Amine

Systematic Functionalization of the Pyridin-2-amine Nitrogen for Library Generation

The secondary amine linker in 5-bromo-N-(pyridin-3-yl)pyridin-2-amine is a key site for initial diversification. Its nucleophilic character allows for a range of functionalization reactions, enabling the generation of libraries with varied substituents. This functionalization is often a preliminary step before further modifications at the bromine position.

One common strategy is N-acylation. For instance, the reaction of a similar compound, 5-bromo-2-methylpyridin-3-amine, with acetic anhydride (B1165640) demonstrates the feasibility of converting the amine to an amide. mdpi.com This transformation not only introduces a new functional group but can also modify the electronic properties of the pyridine (B92270) ring system, potentially influencing the reactivity of the bromine atom in subsequent cross-coupling reactions. mdpi.com

Beyond simple acylation, the amine nitrogen can undergo various other transformations to build a library of derivatives. These include:

N-Alkylation: Introduction of alkyl chains of varying lengths and branching.

N-Arylation: Formation of a tri-aryl amine structure.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

These modifications allow for the fine-tuning of steric and electronic properties, which is a crucial aspect of generating chemical libraries for screening purposes. The ability to systematically alter the substituent on the nitrogen atom provides a powerful tool for exploring the structure-activity relationships of the resulting compounds.

Diversification at the Bromine Position via Cross-Coupling Reactions

The bromine atom at the C-5 position of the pyridine ring is ideally suited for transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to modern organic synthesis, providing efficient methods for forming carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds between sp2-hybridized carbon atoms. nih.gov It involves the reaction of an organoboron reagent (typically a boronic acid or ester) with an organic halide, catalyzed by a palladium complex. nih.gov In the context of this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl groups at the C-5 position.

The reaction is known for its tolerance of a wide range of functional groups and generally provides good to excellent yields. nih.govresearchgate.net Typical conditions involve a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium phosphate (B84403) (K₃PO₄), and a solvent system such as a mixture of 1,4-dioxane (B91453) and water. mdpi.com Both electron-donating and electron-withdrawing substituents on the arylboronic acid are generally well-tolerated, having no significant effect on reaction rates or yields. mdpi.com This versatility allows for the synthesis of a large library of biaryl and heteroaryl-aryl pyridine derivatives. nih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Partners

Boronic Acid Partner Introduced Group
Phenylboronic acid Phenyl
4-Methoxyphenylboronic acid 4-Methoxyphenyl
Thiophene-2-boronic acid Thien-2-yl

The Sonogashira coupling reaction is a cornerstone method for the synthesis of alkynyl-substituted aromatic and heteroaromatic compounds. rsc.org This reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.com Applying this reaction to this compound allows for the direct installation of an alkyne moiety at the C-5 position, creating a linear, rigid extension to the core scaffold.

This method is compatible with a wide range of terminal alkynes, including those bearing various functional groups. soton.ac.ukresearchgate.net The resulting alkynyl derivatives are valuable intermediates themselves, as the alkyne can undergo further transformations such as cycloadditions, reductions, or hydration, further expanding the chemical diversity of the molecular library. Mild, aqueous reaction conditions have been developed, sometimes eliminating the need for the copper co-catalyst, which can be advantageous when dealing with sensitive substrates. mdpi.com

Table 2: Examples of Sonogashira Coupling Partners

Terminal Alkyne Partner Introduced Group
Phenylacetylene Phenylethynyl
Propargyl alcohol 3-Hydroxyprop-1-yn-1-yl
Trimethylsilylacetylene (Trimethylsilyl)ethynyl

Beyond C-C bond formation, the bromine atom serves as a handle for introducing heteroatoms through palladium- or copper-catalyzed cross-coupling reactions. These methods, often named after their developers (e.g., Buchwald-Hartwig amination), are crucial for synthesizing molecules containing arylamine, aryl ether, and aryl thioether linkages.

C-N Bond Formation (Amination): The coupling of this compound with various primary or secondary amines, amides, or nitrogen-containing heterocycles can be achieved using palladium catalysts with specialized ligands like Xantphos. beilstein-journals.org Alternatively, copper-catalyzed conditions can be employed, which can be milder and more economical. researchgate.net This reaction provides direct access to compounds with an additional nitrogen-linked substituent.

C-O Bond Formation (Alkoxylation): The reaction with alcohols or phenols under palladium catalysis yields the corresponding aryl ether derivatives. The choice of catalyst, ligand, and base is critical for achieving high yields in these transformations. beilstein-journals.org For example, the reaction of 2-amino-5-bromopyridin-3-ol (B1280607) with an alkyl methanesulfonate (B1217627) in the presence of a base like caesium carbonate can form an ether linkage. nih.gov

C-S Bond Formation (Thiolation): Similarly, coupling with thiols provides access to aryl thioethers, introducing a sulfur linkage into the molecular framework.

These C-heteroatom bond-forming reactions significantly broaden the scope of accessible derivatives, allowing for the introduction of functional groups that can act as hydrogen bond donors or acceptors, thereby modulating the physicochemical properties of the final compounds.

Exploration of Chemical Reactivity for Novel Scaffold Construction

The derivatives of this compound are not merely end products but can serve as advanced intermediates for the construction of novel, more complex heterocyclic scaffolds. nih.gov The functional groups introduced through the strategies described above can participate in subsequent intramolecular or intermolecular reactions to form new ring systems.

For example, an alkynyl group introduced via Sonogashira coupling can undergo an intramolecular cyclization with the adjacent amine or pyridine nitrogen, potentially forming fused polycyclic systems. Similarly, an aryl group introduced by Suzuki coupling could be functionalized with a group that can cyclize onto the pyridine core. Substituted aminopyridines are known synthetic precursors for a variety of important heterocyclic cores, including pyridopyrimidines and imidazopyridines. researchgate.net The strategic derivatization of the this compound scaffold provides a direct entry point to these more complex and medicinally relevant structures.

Utility as a Privileged Scaffold and Building Block for Complex Molecule Synthesis

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a recurring and valuable motif in medicinal chemistry. mdpi.comresearchgate.net The pyridine ring is considered an attractive and privileged structure due to its presence in numerous natural products and synthetic bioactive compounds. mdpi.com The this compound structure combines two of these privileged pyridine rings, enhancing its potential as a core for drug discovery programs.

As a "building block," this compound provides a pre-formed, functionalized core that simplifies the synthesis of more complex molecules. chemscene.com Instead of constructing the di-pyridyl amine system from scratch, synthetic chemists can utilize this commercially available starting material and apply the derivatization strategies discussed to rapidly access a wide range of analogues. This approach accelerates the discovery process by allowing researchers to focus on installing molecular diversity around a proven core structure. The presence of this scaffold in complex molecules like (R)-5-Bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-2-amine, an intermediate in pharmaceutical synthesis, highlights its practical utility. pharmaffiliates.com

Biological Evaluation Methodologies and Pre Clinical Research Findings Non Clinical Focus

In Vitro Assays for Target Binding Affinity and Enzyme Inhibition Screening

In vitro assays are fundamental in early-stage drug discovery to determine the interaction of a compound with its biological target. These assays measure binding affinity and the ability to inhibit enzyme function, providing a quantitative measure of a compound's potency and selectivity.

Kinase Inhibition Assays and Profiling

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer. Consequently, they are a major class of drug targets. The pyridine (B92270) nucleus is a common scaffold in the design of kinase inhibitors. mdpi.com

While direct kinase inhibition data for 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine is not available, studies on analogous structures highlight the potential of this chemical family. For instance, a series of novel 4-morpholine-quinazoline derivatives featuring an N-(pyridin-3-yl) moiety were evaluated for their inhibitory activity against phosphoinositide 3-kinase (PI3K) and mTOR, two key enzymes in cell growth and survival pathways. nih.gov One potent compound from this series, 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amine, demonstrated significant PI3Kα inhibition with an IC50 value of 4.2 nM. nih.gov This suggests that the N-(pyridin-3-yl) group can be incorporated into structures that effectively target the ATP-binding site of kinases.

Similarly, an in silico study of N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues identified them as potent candidates for inhibiting cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. rsc.org The research highlighted that these analogues establish strong inhibitory interactions within the CDK2 active site. rsc.org Another series, based on a 3-(3-phenyl-3H-imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine core, was optimized to produce potent and selective allosteric inhibitors of AKT kinases. acs.org

Furthermore, a fragment library based on 3-aminopyridin-2-one, synthesized from 5-bromo-2-methoxypyridin-3-amine, identified inhibitors of the mitotic kinase Monopolar Spindle 1 (MPS1) and the Aurora kinase family, which are attractive targets for cancer therapy. nih.gov

Table 1: Kinase Inhibition Data for Structurally Related Compounds

Compound NameTarget KinaseActivity (IC50)Reference
2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-aminePI3Kα4.2 nM nih.gov
3-amino-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2(1H)-oneMPS1 / Aurora KinasesIdentified as ligand efficient inhibitor nih.gov
ARQ 092 (Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine derivative)AKT (Allosteric)Potent inhibitor acs.org

Receptor Binding Studies

Receptor binding assays are used to measure the affinity of a compound for a specific receptor. These studies are crucial for understanding the pharmacodynamics of a potential drug. While specific receptor binding data for this compound were not identified in the searched literature, research on related pyridine-containing molecules shows their relevance in this area. For example, a study focused on developing a selective A3 adenosine (B11128) receptor (A3AR) antagonist used a complex nicotinamide (B372718) derivative containing a pyridyl group to achieve high-affinity binding. acs.org This illustrates that the pyridine scaffold can be a key component in ligands designed for G protein-coupled receptors (GPCRs). acs.orguniversiteitleiden.nl Further research would be necessary to determine if this compound has any significant affinity for specific receptor targets.

Cell-Based Assays for Cellular Pathway Modulation and Phenotypic Screening

Anti-proliferative Activity in Cancer Cell Lines

The pyridine moiety is a key structural component in many compounds developed for their anti-proliferative effects against various cancer cell lines. nih.gov

Although specific data for this compound is lacking, related structures have shown significant activity. For example, a series of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)-1H-indole-2-carbohydrazide derivatives were synthesized and evaluated for their vacuole-inducing and anti-proliferative activity. semanticscholar.org One derivative, compound 12A, showed high pan-cytotoxicity against different cancer cell lines but was significantly less toxic to normal human cells. semanticscholar.org This compound was found to effectively inhibit tumor growth in a mouse xenograft model of breast cancer (MDA-MB-231). semanticscholar.org

In another study, newly synthesized thieno[2,3-b]pyridine (B153569) derivatives demonstrated interesting anti-tumor activity, particularly as anti-hepatocellular and anti-colon carcinoma agents when tested against HCT-116, HepG-2, and MCF-7 cell lines. acs.orgmdpi.com One of the most potent molecules from a related series, compound 7h, showed IC50 concentrations between 25–50 nM against HCT116 (colorectal) and MDA-MB-231 (triple-negative breast cancer) cells. mdpi.com

Table 2: Anti-proliferative Activity of Structurally Related Compounds

Compound Class/NameCancer Cell LinesKey FindingsReference
Compound 12A (Indole-carbohydrazide derivative)MDA-MB-231, Hela, othersHigh pan-cytotoxicity; low toxicity to normal cells; inhibited tumor growth in vivo. semanticscholar.org
Thieno[2,3-b]pyridine derivativesHCT-116, HepG-2, MCF-7Interesting antitumor activity reported. acs.org
Compound 7h (Thieno[2,3-b]pyridine derivative)HCT-116, MDA-MB-231IC50 of 25–50 nM. mdpi.com
Dihydro-1H-pyrazolo[1,3-b]pyridine derivative (4a)HL60 (leukemia)IC50 of 0.70 µM. ulpgc.es

Antimicrobial Spectrum and Potency Research

Pyridine and its derivatives are a well-established class of compounds possessing a broad range of antimicrobial activities. mdpi.com Research has explored their efficacy against various bacterial and fungal strains.

While this compound has not been specifically evaluated, related compounds have shown notable antimicrobial potential. For instance, the compound 4-(2,5-dichlorothiophen-3-yl)-2-(pyridin-3-yl)thiazole was tested for antimicrobial activity, although it showed weak results (MIC = 100 μg/mL) against S. aureus and P. aeruginosa compared to standard antibiotics. mdpi.com

Other studies have highlighted the general antimicrobial properties of pyridine-containing structures. Various Mannich pyrol-pyridine bases demonstrated moderate activity against bacteria such as Escherichia coli, Salmonella typhi, and Bacillus subtilis, as well as fungi. mdpi.com The broad applicability of this structural class suggests that this compound could warrant investigation as a potential antimicrobial agent.

Antiviral Activity Investigations

The search for novel antiviral agents is a critical area of research, and heterocyclic compounds, including pyridines, are frequently investigated. mdpi.com

Direct antiviral testing of this compound has not been reported in the available literature. However, the potential for this class of compounds is evident from related research. A study on epoxybenzooxocino[4,3-b]pyridine derivatives revealed antiviral activity against SARS-CoV-2 in Vero E6 cells. nih.gov The 50% effective concentration (EC50), which measures the concentration of a drug that gives half-maximal response, was determined for these compounds. nih.gov For example, one isonicotinohydrazide derivative (compound 4a) in the study had an EC50 of 14.7 µM against SARS-CoV-2. nih.gov While these compounds have a more complex fused-ring structure, they share the core pyridine heterocycle.

Another study on 5-substituted-uridine derivatives, which included a 4-pyridine modification, screened for activity against a panel of RNA viruses such as influenza, SARS-CoV-2, and Zika. nih.gov Although these specific derivatives did not show promising activity, the investigation underscores the continued interest in pyridine-containing nucleoside analogs for antiviral applications. nih.gov These findings collectively suggest that the broader class of pyridine derivatives is a viable area for the discovery of new antiviral agents.

Selectivity Profiling and Off-Target Interaction Assessment

The selectivity of a chemical compound is a critical factor in its development as a potential therapeutic agent. A highly selective compound preferentially binds to its intended biological target with significantly greater affinity than it does to other targets. This reduces the likelihood of off-target effects. For a compound like this compound, which belongs to the broader class of aminopyridine derivatives, a comprehensive selectivity profile would be essential to determine its potential for further development.

The assessment of selectivity typically involves screening the compound against a broad panel of kinases and other enzymes, receptors, and ion channels. This is often performed using in vitro assays. For instance, in the development of other pyridine-based inhibitors, researchers have utilized kinase panels to assess selectivity. A hypothetical selectivity profile for a compound from this class might be presented as follows, illustrating the percentage of inhibition at a specific concentration against various kinases.

Hypothetical Kinase Selectivity Profile

Kinase TargetInhibition at 1 µM (%)
Target Kinase A95
Off-Target Kinase B15
Off-Target Kinase C8
Off-Target Kinase D22

Identification and Optimization of Lead Compounds for Further Development

The process of identifying and optimizing a lead compound is a cornerstone of drug discovery. A "lead" is a chemical compound that has promising activity against a specific biological target and serves as the starting point for chemical modifications to improve its potency, selectivity, and pharmacokinetic properties.

Compounds like this compound are often identified through high-throughput screening of large compound libraries. Once a hit is identified, a medicinal chemistry campaign is initiated to synthesize and evaluate a series of analogues. This process, known as lead optimization, aims to enhance the desirable properties of the initial hit while minimizing any undesirable characteristics.

Structure-activity relationship (SAR) studies are central to lead optimization. By systematically modifying different parts of the molecule, researchers can understand how chemical structure influences biological activity. For the N-(pyridin-3-yl)pyridin-2-amine scaffold, modifications could be made to the pyridine rings and the amine linker to explore the SAR.

A hypothetical lead optimization campaign for a series of N-(pyridin-3-yl)pyridin-2-amine analogues might involve the following steps and generate data that could be summarized in a table.

Hypothetical Lead Optimization Data

CompoundR1 SubstitutionTarget Activity (IC50, nM)Cellular Potency (EC50, nM)
Lead Compound5-Bromo5002000
Analogue 15-Chloro4501800
Analogue 25-Methyl8003500
Analogue 35-Methoxy2501000

IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Through iterative cycles of design, synthesis, and testing, the lead compound is refined to produce a candidate with an optimal balance of properties for further preclinical and eventually clinical development.

Future Research Directions and Emerging Applications

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of pyridine (B92270) derivatives has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing green and sustainable synthetic protocols for compounds like 5-Bromo-N-(pyridin-3-YL)pyridin-2-amine. The principles of green chemistry, such as the use of eco-friendly solvents, catalysts, and energy sources, are paramount in this endeavor. nih.gov

Key areas for exploration include:

Catalyst Development : A shift from precious metal catalysts like palladium, often used in cross-coupling reactions to form C-N bonds, mdpi.comnih.govresearchgate.net to more abundant and less toxic metals such as iron is a primary goal. rsc.org The development of biocatalysts or engineered enzymes could offer highly selective and efficient synthetic routes under mild conditions.

Innovative Reaction Conditions : Techniques like microwave-assisted synthesis, ultrasonic production, and solvent-free or aqueous-phase reactions are being investigated to reduce energy consumption and eliminate hazardous organic solvents. nih.govresearchgate.net Ionic liquids are also being explored as recyclable and environmentally benign reaction media that can enhance reaction rates and selectivity in pyridine synthesis. benthamscience.com

One-Pot Multicomponent Reactions : Designing synthetic strategies that involve multicomponent one-pot reactions can significantly improve efficiency by reducing the number of intermediate purification steps, thus saving time, resources, and minimizing waste. researchgate.net

The adoption of these sustainable practices will not only reduce the environmental footprint of synthesizing this compound and its derivatives but also make the process more economically viable for large-scale production.

Advanced Mechanistic Studies using Biophysical Techniques

A deep understanding of how this compound interacts with its biological targets is crucial for its development as a therapeutic agent. The N-arylpyridin-2-amine scaffold is a common feature in kinase inhibitors, suggesting that this compound and its derivatives could target protein kinases, which are central regulators of cell signaling. rsc.org Advanced biophysical techniques can provide detailed insights into the thermodynamics, kinetics, and structural basis of these interactions. elsevierpure.comresearchgate.net

Future mechanistic studies could employ a range of biophysical methods to characterize the binding of this compound to target proteins:

Biophysical Technique Information Gained Application Example
Isothermal Titration Calorimetry (ITC) Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). nih.govmdpi.comDirectly measuring the heat released or absorbed as the compound binds to a target kinase, allowing for precise determination of binding forces.
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics, providing association (kon) and dissociation (koff) rate constants, which are used to calculate the binding affinity (Kd). nih.govmdpi.comImmobilizing the target protein on a sensor chip and flowing the compound over it to monitor the binding and dissociation events in real time.
Differential Scanning Fluorimetry (DSF) Also known as Thermal Shift Assay, it assesses ligand binding by measuring the change in the thermal stability of the target protein upon compound binding. nih.govspringernature.comIdentifying direct engagement of the compound with a target protein by observing an increase in the protein's melting temperature.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides high-resolution structural information about the protein-ligand complex in solution, identifying the specific amino acid residues involved in the interaction. nih.govspringernature.comMapping the binding site of the compound on the target protein and observing conformational changes upon binding.

By combining data from these techniques, researchers can build a comprehensive picture of the molecular mechanism of action, which is essential for optimizing the compound's potency, selectivity, and pharmacokinetic properties. nih.gov Kinetic studies can further elucidate the mode of inhibition, for instance, by determining whether the compound acts as a competitive, non-competitive, or allosteric inhibitor. mdpi.com

Development of this compound as Chemical Probes for Cellular Research

Chemical probes are indispensable tools for studying biological processes within living cells. The pyridine scaffold is a versatile component in the design of fluorescent probes for cellular imaging. nih.govresearchgate.net The structure of this compound offers a promising foundation for the development of novel chemical probes.

Future research in this area could focus on:

Fluorophore Conjugation : The bromine atom on the pyridine ring serves as a convenient chemical handle for introducing fluorophores through various cross-coupling reactions. This would allow for the creation of derivatives with specific photophysical properties, such as emission in the near-infrared (NIR) range for deeper tissue imaging. nih.gov

Targeted Probe Design : The pyridine moiety itself can facilitate targeting to specific cellular organelles, such as lysosomes. rsc.org By functionalizing the core structure, it is possible to direct the probe to other organelles or specific proteins, enabling the study of localized biological events.

Sensing Capabilities : The molecule can be engineered to act as a sensor for specific ions, small molecules, or changes in the cellular environment (e.g., reactive oxygen species, pH). nih.govrsc.org This involves incorporating a recognition unit that, upon binding to the analyte, triggers a change in the probe's fluorescence.

The development of such probes would enable real-time visualization of dynamic cellular processes, providing valuable insights into cell biology and disease pathogenesis. nih.govrsc.org

Integration into Materials Science for Functional Polymers or Organic Electronics

The unique electronic properties of pyridine-containing molecules make them attractive candidates for applications in materials science, particularly in the field of organic electronics. rsc.org The electron-withdrawing nature of the pyridine ring can be harnessed to create materials with specific charge-transport characteristics. rsc.org

Emerging applications for this compound in this domain include:

Organic Light-Emitting Diodes (OLEDs) : Pyridine derivatives have been successfully used as electron-transporting materials (ETMs) in OLEDs. rsc.orgrsc.org The bis-pyridine structure of the target compound could be exploited to design novel ETMs or hole-transporting materials (HTMs) with high thermal stability and charge mobility. acs.org

Organic Solar Cells (OSCs) : Efficient charge transport is critical for the performance of OSCs. Pyridine-based materials can serve as effective electron-transporting layers (ETLs), enhancing device efficiency and stability. rsc.org

Functional Polymers : The compound can be used as a monomer or a functional additive to be incorporated into polymer chains. nbinno.comacs.org This could lead to the development of high-performance polymers with enhanced thermal stability, chemical resistance, or specific optoelectronic properties. polysciences.comtaylorfrancis.com The bromine atom provides a site for polymerization or grafting onto existing polymer backbones.

Research in this area would involve synthesizing and characterizing novel polymers and materials derived from this compound and evaluating their performance in electronic devices.

Artificial Intelligence and Machine Learning Applications in Derivative Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials design. olexandrisayev.com These computational tools can be applied to the this compound scaffold to accelerate the design and optimization of new derivatives with desired properties. rsc.orgethz.ch

Future applications of AI and ML include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : ML algorithms can be used to build robust QSAR models that predict the biological activity of novel derivatives based on their chemical structures. researchgate.netnih.gov These models can screen virtual libraries of compounds, prioritizing the most promising candidates for synthesis and testing.

Generative Models for De Novo Design : Deep learning techniques, such as recurrent neural networks (RNNs) and variational autoencoders (VAEs), can be trained on large datasets of known bioactive molecules to generate entirely new chemical structures. nih.gov These generative models can be fine-tuned to produce novel derivatives of this compound with a high likelihood of possessing desired activities, such as kinase inhibition. nih.govnih.govresearchgate.net

Prediction of Physicochemical and ADMET Properties : AI models can accurately predict key properties such as solubility, stability, absorption, distribution, metabolism, excretion, and toxicity (ADMET). This allows for the early-stage filtering of compounds that are unlikely to succeed in later stages of development, saving significant time and resources.

By integrating AI and ML into the design-build-test-learn cycle, researchers can navigate the vast chemical space more efficiently, leading to the faster discovery of potent, selective, and safe drug candidates or high-performance materials. rsc.orgacs.org

Q & A

Q. What are the standard synthetic routes for preparing 5-Bromo-N-(pyridin-3-yl)pyridin-2-amine?

Methodological Answer: The synthesis typically involves bromination and amination steps. A common approach is:

Bromination: Introduce bromine at the 5-position of pyridin-2-amine using reagents like N-bromosuccinimide (NBS) under controlled conditions.

Coupling Reaction: Perform a Buchwald-Hartwig amination or Ullmann coupling between 5-bromopyridin-2-amine and pyridin-3-ylboronic acid (or derivatives) using palladium catalysts (e.g., Pd(dba)₂) and ligands (e.g., Xantphos) .

Purification: Use column chromatography or recrystallization to isolate the product.

Key Considerations:

  • Monitor reaction progress via TLC or HPLC.
  • Optimize temperature and solvent (e.g., DMF or toluene) to enhance yield.

Q. Which spectroscopic and structural characterization techniques are essential for confirming the compound’s identity?

Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Verify substitution patterns (e.g., bromine at C5, pyridin-3-yl group at N). Compare chemical shifts with similar pyridine derivatives .
    • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously.
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ at m/z 295.03 for C₁₀H₈BrN₃).
  • X-ray Crystallography: Use SHELXL (via SHELX suite) to resolve crystal structures, especially if stereochemical ambiguities arise .

Q. How can regioselectivity challenges during the amination step be addressed?

Methodological Answer: Regioselectivity in coupling reactions is influenced by:

  • Directing Groups: Introduce temporary groups (e.g., pivaloyl in ) to steer reactivity.
  • Catalyst-Ligand Systems: Use Pd(OAc)₂ with SPhos or RuPhos ligands to favor N-arylation over competing pathways .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine.

Case Study:
In , one-pot synthesis of a triazolopyridine derivative achieved regiocontrol via sequential formimidamide formation and cyclization. Adapting similar stepwise protocols can mitigate side reactions .

Q. How to resolve contradictions between NMR and mass spectrometry data?

Methodological Answer: Contradictions (e.g., unexpected molecular ion peaks or missing signals) require:

Reanalysis of Purity: Check for impurities via HPLC or GC-MS.

Advanced NMR Techniques:

  • DEPT-135: Differentiate CH₃, CH₂, and CH groups.
  • NOESY: Identify spatial proximity of protons in complex structures.

X-ray Crystallography: Definitive structural assignment using SHELXL (). For example, SHELX refinement resolved ambiguities in a bromopyridine derivative’s crystal structure .

Q. What are the challenges in using this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

  • Bromine Reactivity: The C-Br bond may undergo unintended side reactions (e.g., hydrolysis). Use anhydrous conditions and degassed solvents.
  • Competing Coordination: The pyridinyl nitrogen can bind to palladium, reducing catalytic efficiency. Mitigate by:
    • Adding stoichiometric ligands (e.g., PPh₃).
    • Employing PdCl₂(dppf) for improved stability.
  • Optimization: Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and temperatures (80–110°C) .

Q. What role does this compound play in medicinal chemistry research?

Methodological Answer:

  • Kinase Inhibitor Scaffold: Pyridin-2-amine derivatives are precursors for kinase inhibitors (e.g., Pexidartinib in ).
  • Structure-Activity Relationship (SAR) Studies: Modify the bromine or pyridin-3-yl group to explore interactions with targets like CSF1R or JAK2 .
  • In Vivo Testing: For brain-penetrant analogs, assess pharmacokinetics using mouse xenograft models (as in ).

Data Contradiction Analysis Example:

ScenarioResolution StrategyEvidence
Discrepancy in ¹H NMR integrationRepeat under deuterated solvents
Unassigned MS fragmentsIsotopic pattern analysis for Br

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